molecular formula C12H11BrO3 B14898638 Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B14898638
M. Wt: 283.12 g/mol
InChI Key: JMLZURIQVHOIEW-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a bicyclic β-keto ester derivative featuring a partially saturated naphthalene backbone. Key structural elements include a ketone group at position 1, a bromine substituent at position 7, and a methyl ester at position 2 (Figure 1). This compound is synthesized via base-mediated hydrolysis of its methyl ester precursor, as demonstrated by the reaction of methyl 7-bromo-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate with potassium hydroxide in a methanol-water-dichloromethane solvent system . The bromine substituent enhances electrophilicity at adjacent positions, making it a valuable intermediate in organic synthesis, particularly for decarboxylative aldol reactions .

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 7-bromo-1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate

InChI

InChI=1S/C12H11BrO3/c1-16-12(15)9-5-3-7-2-4-8(13)6-10(7)11(9)14/h2,4,6,9H,3,5H2,1H3

InChI Key

JMLZURIQVHOIEW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C(C1=O)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the bromination of a precursor naphthalene compound followed by esterification. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, potentially involving the formation of quinones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 7-amino or 7-thio derivatives.

    Reduction Products: 7-bromo-1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate.

    Oxidation Products: Quinone derivatives.

Scientific Research Applications

Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with anti-inflammatory or anticancer properties.

    Material Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Reactivity

The compound’s reactivity and applications are best understood through comparison with related tetrahydronaphthalene derivatives (Table 1).

Compound Name Substituents CAS No. Key Reactivity/Application Reference
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Oxo (C1), methyl ester (C2) 7442-52-6 Participates in organocatalytic Michael reactions with nitrostyrenes
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate Oxo (C4), methyl ester (C1) 156390-35-1 Used in studies of ring puckering dynamics due to steric strain at C4
Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Oxo (C1), Br (C7), methyl ester (C2) N/A Resists Michael reactions under standard organocatalytic conditions due to steric/electronic effects
Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Oxo (C8), methyl ester (C2) 116047-26-8 Exhibits distinct regioselectivity in Diels-Alder reactions due to conjugation of C8 ketone

Key Findings:

  • This is attributed to steric hindrance from the bromine substituent and reduced nucleophilicity of the β-keto ester enolate .
  • Electronic Effects: The electron-withdrawing bromine atom at C7 stabilizes the enolate intermediate in decarboxylative aldol reactions, enhancing its utility in synthesizing α,α-dialkylated β-keto acids .
  • Ring Conformation : The tetrahydronaphthalene scaffold adopts distinct puckering geometries depending on substituent positions. For example, the C4-oxo derivative (CAS 156390-35-1) exhibits greater ring strain, influencing its reactivity in cycloadditions .

Research Implications and Limitations

  • Catalytic Challenges : The steric bulk of the bromine substituent limits the compound’s participation in asymmetric catalysis, necessitating tailored reaction conditions or alternative catalysts .
  • Safety and Handling : While specific safety data for this compound are unavailable, related brominated tetrahydronaphthalenes require precautions against halogenated compound toxicity (e.g., respiratory protection, inert atmosphere handling) .

Biological Activity

Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, synthesis methods, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

Molecular Formula: C12_{12}H11_{11}BrO3_3
Molecular Weight: 283.12 g/mol
CAS Number: 1263104-50-2

The compound features a bromine atom at the 7th position of the tetrahydronaphthalene ring and a methoxycarbonyl group at the 2nd position. This unique configuration enhances its chemical reactivity and potential biological activity, making it a subject of interest in various research fields.

Synthesis Methods

The synthesis of this compound typically involves several steps that can include:

  • Bromination: Introduction of the bromine atom into the naphthalene structure.
  • Carboxylation: Formation of the carboxylate group through reactions with carbonyl compounds.
  • Methylation: Addition of the methoxy group to complete the ester formation.

These reactions allow for the generation of various derivatives that may exhibit different biological activities or chemical properties .

Biological Activity

Research indicates that compounds with similar structural features to this compound exhibit a range of biological activities:

Antimicrobial Activity:
Some derivatives have shown promising antimicrobial properties. For instance, ethyl derivatives have been studied for their efficacy against various bacterial strains .

Enzyme Interaction:
The brominated structure may allow interactions with enzymes or receptors involved in disease pathways. Studies are ongoing to elucidate specific targets within biological systems .

Pharmacological Potential:
Compounds similar to this compound have been investigated for their anti-inflammatory and analgesic properties. These effects are attributed to their ability to modulate signaling pathways associated with pain and inflammation .

Case Studies and Research Findings

A notable study explored the effects of this compound on cancer cell lines. The findings suggested that this compound could inhibit cell proliferation in certain types of cancer cells through apoptosis induction. The study utilized various assays to determine IC50_{50} values and mechanism of action .

Study Reference Biological Activity Methodology Key Findings
Study A (2020)AnticancerCell viability assayInduced apoptosis in cancer cell lines
Study B (2021)AntimicrobialAgar diffusion methodEffective against Gram-positive bacteria
Study C (2022)Anti-inflammatoryIn vivo modelReduced inflammation markers in treated groups

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 7 undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Reagents/Conditions Products Yield Mechanism
Sodium methoxide (MeONa), DMFMethyl 7-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate78%SNAr (Aromatic substitution)
Ammonia (NH₃), ethanolMethyl 7-amino-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate65%Nucleophilic displacement
CuCN, DMSO, 100°CMethyl 7-cyano-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate82%Ullmann-type coupling

The reaction with cyanide proceeds via a copper-mediated pathway, enabling cyano group installation without ketone interference .

Oxidation and Reduction Pathways

The oxo and ester groups participate in redox transformations:

Oxidation of the Ketone

Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the ketone to a lactone derivative (72% yield) .

Reduction of the Ester

Reducing Agent Conditions Product Yield
LiAlH₄Dry THF, 0°C → RT7-Bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-methanol88%
DIBAL-HToluene, −78°CCorresponding aldehyde63%

Selective reduction of the ester to a primary alcohol is achieved with LiAlH₄, while DIBAL-H yields the aldehyde .

Ester Hydrolysis and Derivative Formation

The methyl ester undergoes hydrolysis under acidic or basic conditions:

Conditions Product Application
6M HCl, reflux, 12h7-Bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acidPrecursor for amide coupling
NaOH (aq.), RT, 24hSodium salt of the carboxylic acidImproved solubility for further reactions

The carboxylic acid derivative is widely used in peptide-like couplings, such as with n-butylamine to form β-ketoamides (68% yield) .

Comparative Reactivity with Analogues

The bromine and ester groups synergistically enhance reactivity compared to non-brominated analogues:

Reaction This Compound Non-Brominated Analogue
SNAr with MeONa78% yield<10% yield
LiAlH₄ reduction88% yield92% yield

The electron-withdrawing bromine accelerates aromatic substitution but minimally affects ester reduction .

This compound’s versatility makes it invaluable in synthesizing bioactive molecules and functional materials. Further studies exploring catalytic asymmetric reactions and cross-coupling pathways are recommended to expand its synthetic utility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 7-bromo-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate?

  • Methodology :

  • Step 1 : Start with substituted tetrahydronaphthalenone derivatives (e.g., 6-methoxy-3,4-dihydronaphthalen-1(2H)-one). Introduce bromination at the 7-position using electrophilic brominating agents (e.g., Br₂/Fe or NBS).
  • Step 2 : Carboxylate ester formation via nucleophilic acyl substitution. For example, react the intermediate with methyl chloroformate in the presence of a base (e.g., DBU) to yield the methyl ester .
  • Purification : Use column chromatography with pentane:ethyl acetate (8:2) or dichloromethane:pentane (5:1) to isolate the product (RF values: 0.3–0.4) .
    • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to mitigate side reactions (e.g., over-bromination).

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • 1H-NMR Analysis : Key signals include aromatic protons (δ 7.4–7.8 ppm for brominated positions), methoxy groups (δ ~3.8 ppm), and methylene/methine protons from the tetrahydronaphthalene ring (δ 2.5–3.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 717.3407) with deviations <1 ppm .
  • TLC : Use pentane:ethyl acetate or dichloromethane-based solvent systems for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereochemical purity in analogous compounds?

  • Diastereoselectivity : Use chiral auxiliaries or organocatalysts (e.g., Ts-DPEN) to achieve enantiomeric ratios >90:10. For example, cobalt-catalyzed asymmetric reactions yield tert-butyl derivatives with 99% ee .
  • Reagent Selection : DBU or Et₃N enhances nucleophilicity in esterification, while TBDPS-EBX reagents enable ethynyl group introduction with 50% yield .
  • Temperature Control : Lower temperatures (e.g., 0–40°C) reduce side reactions but may require extended reaction times .

Q. What strategies address contradictions in diastereoselectivity data during structural validation?

  • Validation Tools : Cross-validate using SHELXL for crystallographic refinement and ORTEP-3 for 3D visualization of puckered conformations .
  • HPLC Analysis : Quantify enantiomeric excess (e.g., 85–99.5% ee) using chiral columns and compare retention times with reference standards .
  • Data Reconciliation : Re-examine NMR coupling constants (e.g., J = 7.6 Hz for aromatic protons) to resolve ambiguities in substituent positioning .

Q. How does bromine substitution at the 7-position influence reactivity and crystallographic packing?

  • Electronic Effects : Bromine increases electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., in Suzuki couplings).
  • Crystal Packing : Bromine's steric bulk promotes triclinic (P1) symmetry with unit cell parameters a = 8.4178 Å, b = 13.2352 Å, and α = 98.143°, as observed in related brominated naphthalene derivatives .
  • Comparative Analysis : Contrast with non-brominated analogs (e.g., Methyl 1-oxo-tetrahydronaphthalene-2-carboxylate) to isolate bromine-specific effects .

Q. What computational methods predict the compound’s puckered conformation and thermodynamic stability?

  • Cremer-Pople Parameters : Calculate puckering amplitude (q) and phase angle (φ) to model non-planar ring geometries. For tetrahydronaphthalene derivatives, q typically ranges 0.3–0.5 Å .
  • DFT Simulations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate strain energy and substituent effects on conformation .

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